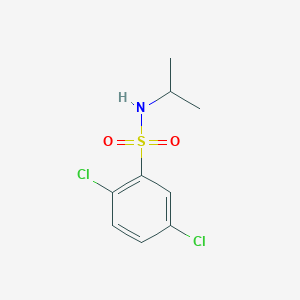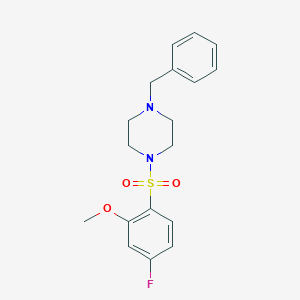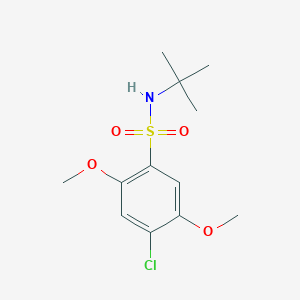![molecular formula C15H23NO2S B273548 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound that is commonly used in scientific research. It is a piperidine derivative that is known for its ability to selectively inhibit certain enzymes, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine involves the binding of the compound to the active site of the enzyme it is targeting. In the case of GSK-3β, the compound binds to the ATP-binding site of the enzyme, preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific compound being used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine depend on the specific enzyme being targeted. In the case of GSK-3β, inhibition of this enzyme has been shown to have various effects on cellular processes such as glucose metabolism, gene expression, and cell signaling. Additionally, inhibition of GSK-3β has been shown to have potential therapeutic effects in diseases such as Alzheimer's and bipolar disorder.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the effects of specific enzymes on various biological processes. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using this compound is that it may not be effective in inhibiting all enzymes, and researchers must carefully select the appropriate compound for their specific research needs.
Future Directions
There are many potential future directions for research involving 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine. One area of research is the development of new compounds that can selectively inhibit other enzymes involved in various biological processes. Additionally, researchers may investigate the potential therapeutic effects of inhibiting other enzymes using compounds similar to 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine. Finally, researchers may investigate the potential use of this compound in combination with other drugs to treat various diseases.
Synthesis Methods
The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is commonly used in scientific research as a tool to selectively inhibit certain enzymes. It has been shown to be particularly effective in inhibiting the enzyme GSK-3β, which is involved in various biological processes such as cell signaling, metabolism, and gene expression. By inhibiting GSK-3β, researchers can study the effects of this enzyme on various biological processes and potentially develop new treatments for diseases such as Alzheimer's and bipolar disorder.
properties
Product Name |
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine |
|---|---|
Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-5-6-15(14(4)8-11)19(17,18)16-9-12(2)7-13(3)10-16/h5-6,8,12-13H,7,9-10H2,1-4H3 |
InChI Key |
UWVDKTIAPZLACN-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)C)C)C |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)





![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B273492.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)

![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)


